Dihydro-4,4-dimethyl-2(3H)-furanone
Overview
Description
Dihydro-4, 4-dimethyl-2(3H)-furanone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Dihydro-4, 4-dimethyl-2(3H)-furanone is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Dihydro-4, 4-dimethyl-2(3H)-furanone has been primarily detected in saliva.
Dihydro-4,4-dimethyl-2(3H)-furanone is a gamma-lactone.
Scientific Research Applications
Chiral Hydroxyfuranones in Solvation Models : García-Martínez et al. (2011) studied chiral hydroxyfuranones like (S)-(+)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, investigating their stoichiometry and association constants in the presence of Pirkle's alcohols. They found that these solvates are weak and cannot be isolated at 298 K, suggesting intermolecular interactions as the primary interaction mechanism (García-Martínez et al., 2011).
Key Flavor Compounds in Fruit : Schwab (2013) discussed 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its methyl ether, which are considered key flavor compounds in many fruits. The study emphasized their importance in the food industry due to their attractive sensory properties and reviewed the biosynthetic enzymes involved in their production (Schwab, 2013).
Synthesis of Spiro Compounds : Huang and Wamhoff (1984) explored the reaction of 2(3H)-furanones with methyl acrylate and dimethyl acetylenedicarboxylate, leading to the synthesis of new types of spiro compounds. This study highlights the potential of dihydro-2(3H)-furanones in synthesizing complex chemical structures (Huang & Wamhoff, 1984).
Enantioselective Synthesis of Pantolactone : Upadhya et al. (1999) reported an enantioselective synthesis method for (R)-pantolactone using Dihydro-4,4-dimethyl-2(3H)-furanone as a key intermediate. This showcases the compound's role in synthesizing biologically significant molecules (Upadhya et al., 1999).
Synthesis of exo-Dihydroxy-Dimethyl-Dioxatricyclo Deca-Diones : Wei-don (2014) synthesized exo-1,6-dihydroxy-4,9-dimethyl-3,8-dioxatricyclo[5.3.0.0~(2.6)]deca-5,10-dione using 4-hydroxy-2,5-dimethyl-3(2H) furanone. This work presents the structural characterization of novel compounds (Wei-don, 2014).
Synthesis of the Seed Germination Inhibitor : Surmont et al. (2010) synthesized 3,4,5-trimethyl-2(5H)-furanone, a promising seed germination inhibitor with agrochemical applications, highlighting the agricultural relevance of furanone derivatives (Surmont et al., 2010).
Maillard Reaction in Food Processing : Kim and Baltes (1996) investigated the thermal degradation pathways of dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one in the Maillard reaction, a process crucial in food flavor development. This study elucidates the role of furanone derivatives in complex chemical reactions in food processing (Kim & Baltes, 1996).
Safety and Hazards
If inhaled, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . It is advised to avoid dust formation and breathing vapours, mist or gas . For personal protection, a dust mask type N95 (US), Eyeshields, and Gloves are recommended .
Properties
IUPAC Name |
4,4-dimethyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-5(7)8-4-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAKUZBAAQDJCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160731 | |
Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13861-97-7 | |
Record name | β,β-Dimethyl-γ-butyrolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13861-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chirality of 4,4-dimethyloxolan-2-one in drug development?
A1: 4,4-Dimethyloxolan-2-one, also known as pantolactone, exists as two enantiomers due to its chiral center. Research has shown that these enantiomers can exhibit distinct pharmacological profiles. For instance, in the development of positive allosteric modulators (PAMs) for the dopamine D1 receptor (D1R), the enantiomers of a compound derived from pantolactone displayed significant differences in their binding affinity and the magnitude of positive allosteric cooperativity with dopamine. [] This highlights the importance of chirality in drug development, as different enantiomers can have varying potencies and efficacies.
Q2: Besides its pharmaceutical applications, are there other areas where 4,4-dimethyloxolan-2-one plays a significant role?
A2: Yes, 4,4-dimethyloxolan-2-one, particularly its derivative (3R)-hydroxy-4,4-dimethyloxolan-2-one also known as pantolactone, has been identified as a key aroma compound in Kyoho wines. [] This compound contributes to the characteristic caramel-like flavor profile of these wines. This highlights the diverse applications of 4,4-dimethyloxolan-2-one and its derivatives beyond pharmaceuticals.
Q3: Can you describe a synthetic route for a compound derived from 4,4-dimethyloxolan-2-one?
A3: One example is the synthesis of 5-(2′,2′-dichloroethenyl) dihydro-4,4-dimethyl-2 (3H)-furanone, a crucial intermediate in producing cis/trans-(±)-1. This synthesis utilizes isophorone as a starting material and proceeds through a series of reactions to yield the desired compound. This synthetic route demonstrates an efficient and cost-effective method for obtaining a valuable 4,4-dimethyloxolan-2-one derivative. []
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